4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid
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Overview
Description
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid typically involves multiple steps, including the formation of the benzofuran and pyrrole rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is favored for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound a candidate for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate due to its unique functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, potentially leading to significant biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzoic acids and benzofuran derivatives, such as:
- 3-fluoro-4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)benzoic acid
- 7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-carboxylic acid .
Uniqueness
The uniqueness of 4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid lies in its combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability, reactivity, and specificity.
Properties
Molecular Formula |
C20H11F4NO3 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C20H11F4NO3/c21-14-6-5-13(20(22,23)24)12-9-17(28-18(12)14)16-8-7-15(25-16)10-1-3-11(4-2-10)19(26)27/h1-9,25H,(H,26,27) |
InChI Key |
PTZJPBKONHRZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C3=CC4=C(C=CC(=C4O3)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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